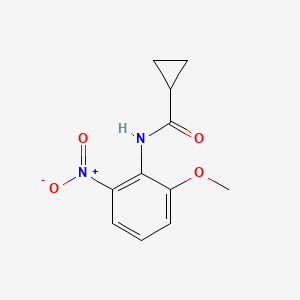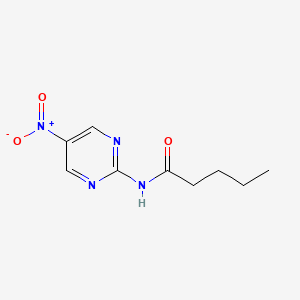
Octadecanedioic acid, 1-(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanedioic acid, 1-(phenylmethyl) ester is an organic compound that belongs to the class of esters It is derived from octadecanedioic acid, a long-chain dicarboxylic acid, and benzyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
Octadecanedioic acid, 1-(phenylmethyl) ester can be synthesized through the esterification of octadecanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
The general reaction can be represented as follows:
Octadecanedioic acid+Benzyl alcoholCatalystMono-benzyl octadecandioate+Water
Industrial Production Methods
In an industrial setting, the production of mono-benzyl octadecandioate may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Octadecanedioic acid, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid and benzyl alcohol.
Reduction: Octadecanediol and benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
科学的研究の応用
Octadecanedioic acid, 1-(phenylmethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of mono-benzyl octadecandioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis to release octadecanedioic acid and benzyl alcohol, which may further participate in metabolic pathways.
類似化合物との比較
Octadecanedioic acid, 1-(phenylmethyl) ester can be compared with other similar compounds, such as:
Mono-benzyl hexadecanedioate: Similar structure but with a shorter carbon chain.
Mono-benzyl dodecanedioate: Another ester with a shorter carbon chain.
Mono-benzyl eicosandioate: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its applications and reactivity may differ from those of shorter or longer chain esters, making it valuable for specific research and industrial purposes.
特性
分子式 |
C25H39O4- |
|---|---|
分子量 |
403.6 g/mol |
IUPAC名 |
18-oxo-18-phenylmethoxyoctadecanoate |
InChI |
InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27)/p-1 |
InChIキー |
XVVPERDGHHTWJI-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8403973.png)








![N-(5-Ethynylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide](/img/structure/B8404052.png)
![4-[Bicyclo-(2,2,1)hept-2-yl-acetamido]-benzoic acid](/img/structure/B8404055.png)
![N-methyl-N-(piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B8404063.png)
